Clarithromycin Impurity E is a potential degradation product of clarithromycin hydrochloride (BRH), a semi-synthetic macrolide antibiotic. [] While not explicitly identified as an impurity in the European Pharmacopoeia monograph on BRH, its presence in oral solutions containing BRH has been observed. [] Its formation is potentially related to the purity of the active pharmaceutical ingredient (API). [] Clarithromycin itself is a derivative of erythromycin A, modified to increase its resistance to acid decomposition. []
Clarithromycin Impurity E is formed during the synthesis of clarithromycin, particularly through processes that involve the methylation of erythromycin derivatives. It is classified as an impurity due to its presence in small amounts in the final pharmaceutical product, which can affect the drug's efficacy and safety profile. The molecular formula of Clarithromycin Impurity E is C39H71NO13, with a molecular weight of 762.0 g/mol .
The synthesis of clarithromycin, and consequently its impurities, involves several chemical reactions. A common method for producing clarithromycin involves the methylation of erythromycin A-9-oxime. In this process, erythromycin A is treated with hydroxylamine hydrochloride in a caustic environment, followed by methylation reactions that can yield various impurities, including Clarithromycin Impurity E .
The specific synthetic pathway includes:
The molecular structure of Clarithromycin Impurity E features a complex arrangement typical of macrolides, including a large lactone ring and various functional groups that contribute to its biological activity. The structural representation can be denoted as follows:
The structural details can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the presence and arrangement of atoms within the molecule .
Clarithromycin Impurity E can participate in various chemical reactions typical for macrolide antibiotics. Key reactions include:
These reactions are crucial for understanding how impurities like Clarithromycin Impurity E can affect the stability and efficacy of clarithromycin formulations .
Clarithromycin acts primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacteria, blocking the translocation step during protein synthesis. This mechanism is crucial for its antibacterial activity against a range of Gram-positive and some Gram-negative bacteria.
Clarithromycin Impurity E possesses distinct physical properties:
Chemical properties include:
Analytical methods such as high-performance liquid chromatography are employed to assess purity levels and detect impurities like Clarithromycin Impurity E in pharmaceutical formulations .
Clarithromycin Impurity E serves primarily as a reference standard in pharmaceutical research and quality control laboratories. Its characterization is essential for:
Clarithromycin Impurity E is systematically designated as 6,11-Di-O-methylerythromycin A, reflecting its structural relationship to erythromycin A. This impurity arises during the synthesis of clarithromycin, where incomplete methylation at the C6 and C11 hydroxyl groups of the erythromycin core occurs. It is pharmacopeially recognized under multiple synonyms across international monographs:
Table 1: Standardized Nomenclature and Pharmacopeial References
Systematic Name | Pharmacopeial Synonym | Source Compendia |
---|---|---|
6,11-Di-O-methylerythromycin A | Clarithromycin Related Compound A | USP, BP |
6,11-Di-O-methylerythromycin A | Clarithromycin EP Impurity E | EP, JP |
(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-6-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-14-ethyl-13-hydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-7,12-dimethoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione | Clarithromycin USP Related Compound A | Chemical Abstracts Service (CAS) 81103-14-2 |
Clarithromycin Impurity E shares the macrocyclic lactone ring of erythromycin derivatives but is differentiated by methyl substitutions at the C6 and C11 hydroxyl positions. Its molecular formula is C₃₉H₇₁NO₁₃, with a molecular weight of 761.98 g/mol [3] [5] [7]. Key structural descriptors include:
O=C1O[C@H](CC)[C@@](C)(O)[C@H](OC)[C@@H](C)C([C@H](C)C[C@@](C)(OC)[C@H](O[C@H]2[C@H](O)[C@@H](N(C)C)C[C@@H](C)O2)[C@@H](C)[C@H](O[C@H]3C[C@@](C)(OC)[C@@H](O)[C@H](C)O3)[C@H]1C)=O
[1] DWRKNXHSSDFLOJ-XNLUWZQGSA-N
(enabling unambiguous database retrieval) [1] (3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,12-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
[7] The structure contains a 14-membered macrolide ring with two sugar moieties (cladinose at C3 and desosamine at C5). Methylation at C6 and C11 reduces polarity compared to unmethylated erythromycin, influencing chromatographic behavior [6] [8].
Table 2: Atomic and Functional Group Contributions to Molecular Weight
Element/Group | Count | Contribution (g/mol) | Total (g/mol) |
---|---|---|---|
Carbon (C) | 39 | 12.01 | 468.39 |
Hydrogen (H) | 71 | 1.008 | 71.57 |
Nitrogen (N) | 1 | 14.01 | 14.01 |
Oxygen (O) | 13 | 16.00 | 208.00 |
Methyl Groups | 2 (C6, C11) | 15.03 (each) | 30.06 |
Total | 761.98 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR confirm methylation sites. Key signals include:
Mass Spectrometry:
Fourier-Transform Infrared (FTIR) Spectroscopy:
Table 3: Spectroscopic Identification Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 3.26 ppm (s, 3H) | C11-OCH₃ |
δ 3.38 ppm (s, 3H) | C6-OCH₃ | |
13C NMR | δ 102.1 ppm | Anomeric carbon of cladinose |
δ 79.8 ppm | C6 (shifted due to methylation) | |
HRMS | m/z 762.4925 [M+H]⁺ | Molecular ion confirmation |
FTIR | 1740 cm⁻¹ | Lactone carbonyl stretch |
No published single-crystal X-ray diffraction data exists for Clarithromycin Impurity E, limiting insights into its three-dimensional conformation. Its solid-state properties are inferred from:
Polymorphism studies are absent in the literature. However, the structural similarity to clarithromycin implies potential for multiple solid forms. Current pharmacopeial reference standards are supplied as neat solids without polymorphic specification [5] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7